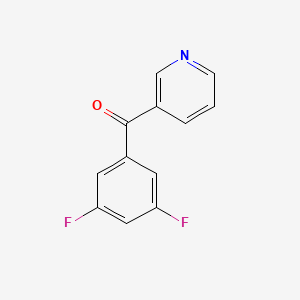

3-(3,5-Difluorobenzoyl)pyridine

Vue d'ensemble

Description

“3-(3,5-Difluorobenzoyl)pyridin-2-amine” is a chemical compound with a CAS Number: 1494822-85-3 and a molecular weight of 234.21 . It is also known as (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone . It is stored at room temperature and has a purity of 95%. It is in the form of a powder .

Synthesis Analysis

The synthesis of “3-(3,5-Difluorobenzoyl)pyridin-2-amine” involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . The subsequent oxidation or dehydrogenation gives pyridine-3,5-dicarboxylates, which may also be decarboxylated to yield the corresponding pyridines .Molecular Structure Analysis

The molecular structure of “3-(3,5-Difluorobenzoyl)pyridin-2-amine” has been investigated at the density functional theory (DFT)-B3LYP level using the 6-311+G (d, p) basis set . The vibrational frequencies and geometric parameters of C–H stretching and bending in the fundamental region were calculated and compared to the Fourier transform infrared (FT-IR) data obtained .Chemical Reactions Analysis

The chemical reactions involving “3-(3,5-Difluorobenzoyl)pyridin-2-amine” include the synthesis of fluorinated pyridines . An interesting example is the synthesis of 3,5-difluoropyridine, which was prepared from 3,5-dibromo-4-formylpyridine by electrophilic fluorination of its protected forms by N-fluoro-benzenesulfonimide (NFSI) .Applications De Recherche Scientifique

Multidentate N-Heterocyclic Biscarbene Derivatives

3-(3,5-Difluorobenzoyl)pyridine derivatives have been explored in the synthesis of new multidentate N-heterocyclic biscarbenes. These compounds show stability under certain conditions and have potential applications in organometallic chemistry. For instance, A. Caballero et al. (2001) synthesized 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene), a polydentate N-heterocyclic biscarbene, and explored its silver(I) complex derivative (Caballero et al., 2001).

Synthesis of Substituted Pyridines

These compounds are also crucial in the synthesis of various substituted pyridines, which are important in organic synthesis and have numerous applications. For example, Songbai Liu and L. S. Liebeskind (2008) disclosed a modular method for preparing highly substituted pyridines, indicating the versatility of pyridine derivatives in synthesizing complex organic structures (Liu & Liebeskind, 2008).

Mécanisme D'action

While the specific mechanism of action for “3-(3,5-Difluorobenzoyl)pyridin-2-amine” is not directly available, related compounds such as PDE3 inhibitors work by inhibiting the action of the phosphodiesterase enzyme PDE3 . This leads to an increase of intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP). cAMP mediates the phosphorylation of protein kinases, which in turn activates cardiac calcium channels .

Orientations Futures

While specific future directions for “3-(3,5-Difluorobenzoyl)pyridin-2-amine” are not directly available, related compounds such as pyrazolo[3,4-b]pyridines have shown promise as lead candidates against Mycobacterium tuberculosis . This suggests potential future research directions in the development of new treatments for bacterial infections.

Propriétés

IUPAC Name |

(3,5-difluorophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-10-4-9(5-11(14)6-10)12(16)8-2-1-3-15-7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWVTOBOEMGCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Difluorobenzoyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2-chloropyrido[3,2-d]pyrimidine](/img/structure/B3092718.png)

![3-Bromo-7-chloroimidazo[1,2-b]pyridazine](/img/structure/B3092794.png)

![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)